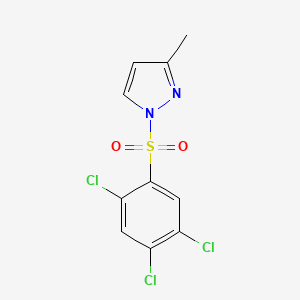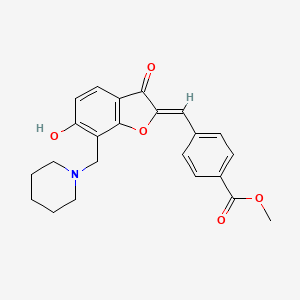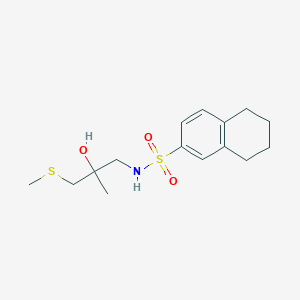
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor (TLR) signaling pathways. TLRs are a family of proteins that play a crucial role in the innate immune response to pathogens. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.
Mécanisme D'action
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole selectively inhibits TLR signaling pathways by binding to the intracellular domain of TLR4, thereby preventing the activation of downstream signaling molecules. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been shown to have a potent anti-inflammatory effect in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and chemokines, such as MCP-1 and MIP-1α. 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has also been shown to reduce the infiltration of inflammatory cells into tissues and to protect against tissue damage caused by inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its specificity for TLR4 signaling pathways, which allows for targeted inhibition of the inflammatory response. However, one limitation of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole. One area of focus could be the development of more potent and selective TLR inhibitors based on the structure of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole. Another area of research could be the identification of biomarkers that predict response to 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole treatment in different disease settings. Additionally, further studies could explore the potential of 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in combination with other anti-inflammatory agents for the treatment of inflammatory diseases.
Méthodes De Synthèse
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole can be synthesized using a multistep process involving the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base. The resulting product is then purified using chromatography techniques to obtain 3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole in its pure form.
Applications De Recherche Scientifique
3-Methyl-1-((2,4,5-trichlorophenyl)sulfonyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and inflammatory bowel disease. It has also been shown to have a protective effect against ischemia-reperfusion injury in various organs, including the heart and liver.
Propriétés
IUPAC Name |
3-methyl-1-(2,4,5-trichlorophenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-2-3-15(14-6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAODTEKQDCNEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(2,4,5-trichlorobenzenesulfonyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)

![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)

![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)

![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)
![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)
![3'-(4-Ethylphenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2872655.png)
![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)
![N'-[(furan-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2872657.png)

